Ácido 4-cloro-3-oxobutanoico

Descripción general

Descripción

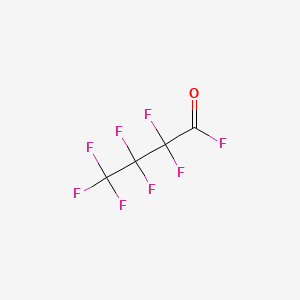

4-Chloro-3-oxobutyric acid is a useful research compound. Its molecular formula is C4H5ClO3 and its molecular weight is 136.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-3-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Biocatalítica de Alcoholes Quirales y Aminoácidos

“Ácido 4-cloro-3-oxobutanoico” juega un papel crucial en la síntesis biocatalítica de alcoholes quirales y aminoácidos para el desarrollo de productos farmacéuticos . El compuesto se utiliza en la producción de enantiómeros únicos de intermediarios farmacéuticos, lo que es cada vez más importante en la industria farmacéutica . Las reacciones catalizadas por enzimas que involucran este compuesto a menudo son altamente enantioselectivas y regioselectivas .

Producción de Etil-®-4-cloro-3-hidroxibutonoato

El compuesto se utiliza en la producción de etil-®-4-cloro-3-hidroxibutonoato . Esto se logra mediante la reducción del 4-cloroacetoacetato de etilo utilizando una enzima recombinante (CpSADH), lo que da como resultado un rendimiento del 95% y un e.e. del 99%. utilizando 36 g/L de entrada de sustrato . El isopropanol se utiliza para regenerar el NADH requerido para esta reducción .

Estándares de Referencia Farmacéutica

“this compound” se utiliza como estándar de referencia en la industria farmacéutica . Los estándares de referencia se utilizan para garantizar la calidad y la consistencia de los productos farmacéuticos .

Separación de 4-cloro-3-oxobutanoato de etilo

El compuesto se utiliza en la separación del 4-cloro-3-oxobutanoato de etilo en la columna HPLC Newcrom R1 . Esta aplicación es importante en química analítica, donde es necesario separar los componentes de una mezcla para su posterior análisis .

Síntesis Química

“this compound” se utiliza en la síntesis química . Se utiliza en la producción de diversos productos químicos y materiales .

Ciencia de los Materiales

El compuesto se utiliza en la investigación de la ciencia de los materiales . Se utiliza en el desarrollo de nuevos materiales con propiedades únicas .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-chloro-3-oxobutanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-oxobutyric acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as dehydrogenases and transaminases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. For instance, 4-Chloro-3-oxobutyric acid can act as a substrate for certain dehydrogenases, resulting in the reduction or oxidation of the compound and subsequent production of metabolic intermediates .

Cellular Effects

The effects of 4-Chloro-3-oxobutyric acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-3-oxobutyric acid has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, it can alter cellular metabolism by acting as a metabolic intermediate in various biochemical pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Chloro-3-oxobutyric acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 4-Chloro-3-oxobutyric acid can inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of specific reactions. Conversely, it can also activate other enzymes by serving as a cofactor or substrate, facilitating the catalysis of biochemical reactions. Additionally, 4-Chloro-3-oxobutyric acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-3-oxobutyric acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 4-Chloro-3-oxobutyric acid is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound. In vivo studies have demonstrated that long-term exposure to 4-Chloro-3-oxobutyric acid can result in changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-Chloro-3-oxobutyric acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, such as enhancing energy metabolism and reducing oxidative stress. At high doses, 4-Chloro-3-oxobutyric acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in the use of 4-Chloro-3-oxobutyric acid in research and therapeutic applications .

Metabolic Pathways

4-Chloro-3-oxobutyric acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis. It interacts with enzymes such as dehydrogenases and transaminases, which catalyze the conversion of the compound into various metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. For example, 4-Chloro-3-oxobutyric acid can be converted into acetoacetate, a key intermediate in the TCA cycle, thereby affecting energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-3-oxobutyric acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For instance, 4-Chloro-3-oxobutyric acid can be transported into mitochondria, where it participates in metabolic reactions. The localization and accumulation of the compound within cells can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 4-Chloro-3-oxobutyric acid is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, 4-Chloro-3-oxobutyric acid can be localized to the mitochondria, where it participates in energy metabolism and other biochemical reactions. The activity and function of the compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .

Propiedades

IUPAC Name |

4-chloro-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNTYHJFWMUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182128 | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27807-84-7 | |

| Record name | 4-Chloro-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-chloro-3-oxobutanoic acid in asymmetric synthesis?

A1: The title of the first paper suggests that 4-chloro-3-oxobutanoic acid esters can be used as substrates in asymmetric reduction reactions. The paper focuses on the use of genetically modified E. coli expressing an aldehyde reductase gene from Sporobolomyces salmonicolor to catalyze this reaction []. This implies that 4-chloro-3-oxobutanoic acid derivatives could be valuable chiral building blocks for synthesizing more complex molecules.

Q2: Can you provide information on the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates?

A2: Unfortunately, without access to the full text of the second paper, we can only speculate based on the title. The reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates likely involves the ester functionality and potentially the ketone moiety. The specific outcome would depend on the metal acetate used and the reaction conditions. This information could potentially shed light on the reactivity and potential applications of 4-chloro-3-oxobutanoic acid derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)